molecular formula C4H8N4O2 B13507306 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione

4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione

Katalognummer: B13507306
Molekulargewicht: 144.13 g/mol
InChI-Schlüssel: ZERFZKZLRZTCPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and an aminoethyl group attached to the ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione include:

Uniqueness

What sets this compound apart from similar compounds is its unique triazolidine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C4H8N4O2

Molekulargewicht

144.13 g/mol

IUPAC-Name

4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C4H8N4O2/c5-1-2-8-3(9)6-7-4(8)10/h1-2,5H2,(H,6,9)(H,7,10)

InChI-Schlüssel

ZERFZKZLRZTCPN-UHFFFAOYSA-N

Kanonische SMILES

C(CN1C(=O)NNC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.